5-Amino-4-iodo-2-methylphenol

Catalog No.
S813563
CAS No.
388616-53-3
M.F
C7H8INO
M. Wt
249.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-4-iodo-2-methylphenol

CAS Number

388616-53-3

Product Name

5-Amino-4-iodo-2-methylphenol

IUPAC Name

5-amino-4-iodo-2-methylphenol

Molecular Formula

C7H8INO

Molecular Weight

249.05 g/mol

InChI

InChI=1S/C7H8INO/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,9H2,1H3

InChI Key

WNJQYXWJLWCWTA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1O)N)I

Canonical SMILES

CC1=CC(=C(C=C1O)N)I

5-Amino-4-iodo-2-methylphenol is an organic compound with the molecular formula C7H8INOC_7H_8INO and a molecular weight of 249.05 g/mol. The compound features an amino group (-NH₂) and an iodo group (-I) attached to a methyl-substituted phenolic structure, specifically at the 4 and 2 positions, respectively. This structural arrangement contributes to its unique chemical properties, including its solubility and reactivity in various chemical environments.

, including:

  • Nucleophilic Substitution: The iodo group can be replaced by various nucleophiles, making it a versatile building block in organic synthesis.
  • Acylation: The amino group can undergo acylation to form amides, which are useful in the synthesis of pharmaceuticals.
  • Coupling Reactions: It can participate in coupling reactions with diazonium salts to form azo compounds, which are significant in dye chemistry.

Research indicates that 5-Amino-4-iodo-2-methylphenol exhibits notable biological activity, particularly in the realm of cancer research. For instance, related compounds have demonstrated potential anti-cancer properties, as seen in studies involving metal complexes derived from similar ligands . The presence of the amino group enhances its interaction with biological targets, potentially influencing cell signaling pathways.

Several synthetic routes exist for producing 5-Amino-4-iodo-2-methylphenol:

  • Direct Amination: Starting from 4-iodo-2-methylphenol, amination can be achieved using ammonia or amines under suitable conditions.
  • Halogen Exchange: The compound can also be synthesized via halogen exchange reactions where a chlorine or bromine atom is replaced by iodine.
  • Functional Group Transformation: Utilizing existing functional groups on a precursor molecule to introduce the amino and iodo groups through specific reagents and conditions.

5-Amino-4-iodo-2-methylphenol finds applications in various fields:

  • Pharmaceuticals: Its derivatives are explored for use as potential anti-cancer agents.
  • Dyes and Pigments: The compound serves as an intermediate in synthesizing azo dyes due to its reactive functional groups.
  • Research: It is utilized in biochemical assays and studies focused on enzyme inhibition and receptor binding.

Interaction studies involving 5-Amino-4-iodo-2-methylphenol reveal its potential effects on biological systems. For example, it has been examined for its binding affinity with various receptors and enzymes, providing insights into its pharmacological properties . These interactions are crucial for understanding the compound's therapeutic potential and toxicity profiles.

Several compounds share structural similarities with 5-Amino-4-iodo-2-methylphenol. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
5-Amino-2-methylphenolC7H9NOC_7H_9NOLacks iodine; primarily studied for dye applications
4-Iodo-2-methylphenolC7H8INOC_7H_8INOSimilar structure but different substitution pattern
5-Amino-4-chloro-2-methylphenolC7H8ClNOC_7H_8ClNOContains chlorine instead of iodine; different reactivity profile

The presence of the iodine atom in 5-Amino-4-iodo-2-methylphenol distinguishes it from these similar compounds, potentially enhancing its reactivity and biological activity compared to its chloro or non-halogenated counterparts.

XLogP3

1.9

Dates

Modify: 2024-04-15

Explore Compound Types